(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid
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Overview
Description
(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is a compound belonging to the benzothiazepine family This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by oxidation to introduce the dioxido group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to hydroxyl groups.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in ester or amide derivatives .
Scientific Research Applications
(1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid
- (2,2-Dimethyl-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetic acid
- (3R,5R)-7-Chloro-5-(1-naphthyl)-1-neopentyl-2-oxo-1,2,3,5-tetrahydro-4,1-benzothiazepin-3-yl)acetic acid
Uniqueness
What sets (1,1-Dioxido-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dioxido and oxo groups enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Properties
Molecular Formula |
C11H11NO5S |
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Molecular Weight |
269.28 g/mol |
IUPAC Name |
2-(1,1,4-trioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-3-yl)acetic acid |
InChI |
InChI=1S/C11H11NO5S/c13-10(14)5-7-6-18(16,17)9-4-2-1-3-8(9)12-11(7)15/h1-4,7H,5-6H2,(H,12,15)(H,13,14) |
InChI Key |
MXELSJPFZXQRJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2S1(=O)=O)CC(=O)O |
Origin of Product |
United States |
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